molecular formula C13H12O3 B3021122 5-(4-Ethoxyphenyl)furan-2-carbaldehyde CAS No. 110360-10-6

5-(4-Ethoxyphenyl)furan-2-carbaldehyde

Cat. No.: B3021122
CAS No.: 110360-10-6
M. Wt: 216.23 g/mol
InChI Key: WGDIFVYZWLGGJE-UHFFFAOYSA-N
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Description

5-(4-Ethoxyphenyl)furan-2-carbaldehyde: is an organic compound with the molecular formula C13H12O3 and a molecular weight of 216.23 g/mol It is a derivative of furan, a heterocyclic aromatic compound, and features an ethoxyphenyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Ethoxyphenyl)furan-2-carbaldehyde typically involves the reaction of 4-ethoxybenzaldehyde with furan-2-carbaldehyde under specific conditions. One common method involves the use of a base, such as sodium hydroxide, to facilitate the condensation reaction between the two aldehydes. The reaction is usually carried out in an organic solvent, such as ethanol, at elevated temperatures to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Ethoxyphenyl)furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 5-(4-Ethoxyphenyl)furan-2-carboxylic acid.

    Reduction: 5-(4-Ethoxyphenyl)furan-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-(4-Ethoxyphenyl)furan-2-carbaldehyde is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential biological activities. It may serve as a precursor for the synthesis of bioactive molecules with antimicrobial, anti-inflammatory, or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new polymers, dyes, and coatings.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxyphenyl)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or activation of enzymatic activity. Additionally, the furan ring may participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

  • 5-(4-Methoxyphenyl)furan-2-carbaldehyde
  • 5-(4-Chlorophenyl)furan-2-carbaldehyde
  • 5-(4-Bromophenyl)furan-2-carbaldehyde

Comparison: Compared to its analogs, 5-(4-Ethoxyphenyl)furan-2-carbaldehyde is unique due to the presence of the ethoxy group, which can influence its reactivity and biological activity. The ethoxy group is electron-donating, which can affect the compound’s electronic properties and its interactions with other molecules. This can result in differences in solubility, stability, and overall reactivity compared to its methoxy, chloro, and bromo analogs.

Properties

IUPAC Name

5-(4-ethoxyphenyl)furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-2-15-11-5-3-10(4-6-11)13-8-7-12(9-14)16-13/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDIFVYZWLGGJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401082
Record name 5-(4-ethoxyphenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110360-10-6
Record name 5-(4-ethoxyphenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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